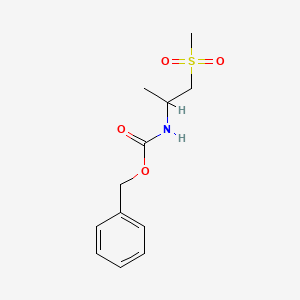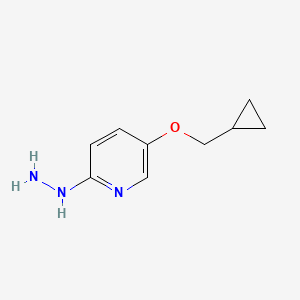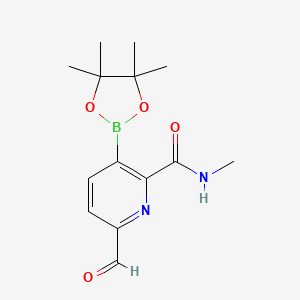
Catechin 3-O-alpha-L-rhamnopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Catechin 3-O-alpha-L-rhamnopyranoside is a natural flavonoid compound that can be isolated from the twigs of Artocarpus lakoocha . It belongs to the class of flavonoids known as flavanols, which are known for their antioxidant properties. This compound has garnered attention due to its potential health benefits and applications in various scientific fields.
Vorbereitungsmethoden
Catechin 3-O-alpha-L-rhamnopyranoside can be isolated from natural sources such as the twigs of Artocarpus lakoocha . The extraction process typically involves solvent extraction followed by purification steps such as column chromatography. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities.
Analyse Chemischer Reaktionen
Catechin 3-O-alpha-L-rhamnopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Catechin 3-O-alpha-L-rhamnopyranoside has a wide range of scientific research applications. In chemistry, it is studied for its antioxidant properties and potential use as a natural preservative. In biology, it is investigated for its anti-inflammatory and antimicrobial activities . In medicine, it is explored for its potential therapeutic effects against various diseases, including cancer and cardiovascular diseases . Additionally, it has applications in the food industry as a natural additive due to its health benefits.
Wirkmechanismus
The mechanism of action of Catechin 3-O-alpha-L-rhamnopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects through antioxidant activity, scavenging free radicals, and reducing oxidative stress . It also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Catechin 3-O-alpha-L-rhamnopyranoside is similar to other flavonoid compounds such as quercetin 3-O-alpha-L-arabinopyranoside and (+)-afzelechin-3-O-alpha-L-rhamnopyranoside . it is unique due to its specific structure and the presence of the rhamnopyranoside moiety, which may contribute to its distinct biological activities and health benefits.
Eigenschaften
Molekularformel |
C21H24O10 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3 |
InChI-Schlüssel |
KYLFHITXPCWYAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]butanamide](/img/structure/B14775863.png)

![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide](/img/structure/B14775874.png)
![1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14775875.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)


![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)






